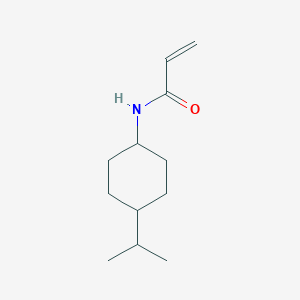

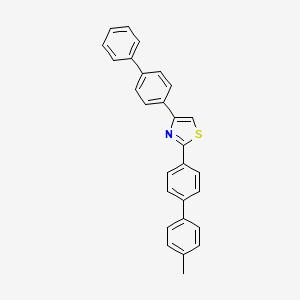

N-(4-propan-2-ylcyclohexyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-propan-2-ylcyclohexyl)prop-2-enamide, commonly known as PCE, is a chemical compound that belongs to the class of dissociative anesthetics. PCE is a derivative of cyclohexamine and is structurally similar to phencyclidine (PCP). PCE was first synthesized in the 1970s and has since been used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics.

Aplicaciones Científicas De Investigación

Property Enhancer in Aqueous Bentonite Mud

The compound has been evaluated for its effectiveness as an additive in water-based drilling fluids . Specifically, it was used in the synthesis of two polyelectrolytes, CP4 and CP5, which were found to enhance the properties of aqueous bentonite mud . The presence of the compound in these polyelectrolytes provided thermal resistance and salt tolerance, making them suitable for use in drilling fluids for deeper formations where higher temperatures are experienced .

Fluid-Loss Reduction in Drilling Fluids

In addition to enhancing the properties of drilling fluids, the compound also demonstrated significant fluid-loss reduction . Specifically, CP4, one of the polyelectrolytes synthesized using the compound, provided 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C .

Synthesis of Enamides

The compound has been used in the direct synthesis of enamides via electrophilic activation of amides . This novel, one-step N-dehydrogenation of amides to enamides employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This reaction is characterized by its simple setup and broad substrate scope .

Broad Substrate Scope

The compound’s unique reactivity profile makes it a versatile reactant in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . Its resistance to hydrolysis and tunable reactivity make it a valuable tool in the synthesis of a wide range of compounds .

Chemical Industry

The compound is commercially available and can be purchased from chemical suppliers. This suggests that it may have various other applications in the chemical industry, although specific details are not provided.

Propiedades

IUPAC Name |

N-(4-propan-2-ylcyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPYFPUCADHXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-propan-2-ylcyclohexyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)

![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)